molecular formula C10H15N3O B1517856 3-Amino-4-[(dimethylamino)methyl]benzamide CAS No. 1096299-39-6

3-Amino-4-[(dimethylamino)methyl]benzamide

Cat. No.: B1517856
CAS No.: 1096299-39-6
M. Wt: 193.25 g/mol
InChI Key: UGHUFQTXEZGDKQ-UHFFFAOYSA-N
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Description

3-Amino-4-[(dimethylamino)methyl]benzamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a dimethylamino group, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-[(dimethylamino)methyl]benzamide typically involves multiple steps. One common synthetic route starts with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. The aniline is then reacted with dimethylcarbamoyl chloride to form the benzamide derivative. Further functionalization introduces the amino group at the appropriate position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-[(dimethylamino)methyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitrobenzamide derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Substituted benzamide derivatives.

Scientific Research Applications

3-Amino-4-[(dimethylamino)methyl]benzamide has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP)

  • Dimethylaminopropylamine

  • 4-Dimethylaminoazabenzene

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Properties

IUPAC Name

3-amino-4-[(dimethylamino)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)6-8-4-3-7(10(12)14)5-9(8)11/h3-5H,6,11H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUFQTXEZGDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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